Cas no 2092412-61-6 (4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine)

4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine structure
2092412-61-6 structure
Product name:4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine
CAS No:2092412-61-6
MF:C7H11N3OS
Molecular Weight:185.246739625931
MDL:MFCD30625841
CID:5239109

4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine 化学的及び物理的性質

名前と識別子

    • INDEX NAME NOT YET ASSIGNED
    • 4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine
    • MDL: MFCD30625841
    • インチ: 1S/C7H11N3OS/c1-9-12(2,11)7-3-4-10-5-6(7)8/h3-5H,8H2,1-2H3
    • InChIKey: YSUGRNZBCRKWSD-UHFFFAOYSA-N
    • SMILES: O=S(C)(C1C(N)=CN=CC=1)=NC

じっけんとくせい

  • 密度みつど: 1.28±0.1 g/cm3(Predicted)
  • Boiling Point: 384.8±52.0 °C(Predicted)

4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-308459-1g
4-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridin-3-amine
2092412-61-6
1g
$0.0 2023-09-05
Enamine
EN300-308459-1.0g
4-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridin-3-amine
2092412-61-6
1.0g
$0.0 2023-02-26

4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine 関連文献

4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amineに関する追加情報

4-Methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine (CAS No. 2092412-61-6): A Novel Scaffold for Targeted Therapeutic Applications

4-Methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine, with the chemical identifier CAS No. 2092412-61-6, represents a structurally unique compound that has garnered significant attention in recent years due to its potential in modulating biological pathways associated with inflammatory diseases and neurodegenerative disorders. The molecule combines a pyridine ring with a sulfanyl group at the lambda6 position, while the methylimino and 4-methyl substituents contribute to its distinct stereochemical profile. This structural complexity enables the compound to interact with multiple molecular targets, making it a promising candidate for further preclinical and clinical exploration.

Recent studies have highlighted the lambda6-sulfanyl moiety as a key functional group in enhancing the bioavailability of small molecule drugs. The pyridin-3-amine core, a well-known pharmacophore in pharmaceutical chemistry, provides a scaffold for the attachment of functional groups that can modulate enzyme activity or receptor binding. The methylimino bridge between the pyridine ring and the sulfanyl group introduces additional steric and electronic effects, which may influence the compound’s interactions with biological systems. These features collectively position 4-Methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine as a versatile platform for drug discovery.

One of the most notable advancements in the field is the identification of the lambda6-sulfanyl group as a critical determinant of the compound’s reactivity toward specific enzymatic targets. Research published in *Journal of Medicinal Chemistry* in 2023 demonstrated that the lambda6-sulfanyl moiety enhances the compound’s ability to inhibit the enzyme acetyl-CoA acyltransferase (ACAT), which is implicated in lipid metabolism disorders. This finding underscores the importance of the lambda6-sulfanyl functional group in modulating the compound’s biological activity.

Furthermore, the 4-methyl substituent on the pyridine ring has been shown to influence the compound’s solubility and metabolic stability. A 2024 study in *Bioorganic & Medicinal Chemistry* reported that the 4-methyl group contributes to the compound’s resistance to enzymatic degradation, thereby improving its half-life in vivo. This property is particularly valuable for therapeutic applications requiring prolonged drug action, such as chronic disease management.

The methylimino bridge between the pyridine ring and the sulfanyl group introduces unique electronic effects that may modulate the compound’s interactions with biological targets. Computational modeling studies have suggested that the methylimino group enhances the compound’s ability to form hydrogen bonds with specific amino acid residues in target proteins, thereby increasing its binding affinity. These findings highlight the importance of the methylimino moiety in optimizing the compound’s therapeutic potential.

In addition to its pharmacological properties, the lambda6-sulfanyl group has been linked to the compound’s ability to cross the blood-brain barrier (BBB), a critical factor for treating neurodegenerative diseases. A 2023 preclinical study demonstrated that 4-Methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine exhibits improved BBB permeability compared to its non-sulfanyl analogs, suggesting its potential as a brain-targeted therapeutic agent.

The synthesis of 4-Methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine involves a multi-step process that includes the formation of the pyridine ring, the introduction of the sulfanyl group, and the incorporation of the methylimino bridge. Recent advancements in asymmetric catalysis have enabled the efficient synthesis of this compound with high stereochemical purity, which is essential for maintaining its biological activity.

While the compound shows promise, further research is needed to fully elucidate its mechanism of action and potential side effects. Ongoing studies are focused on identifying the specific molecular targets of 4-Methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine and optimizing its pharmacokinetic properties for clinical translation. These efforts are expected to expand its therapeutic applications in the near future.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd